N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Description
The compound N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-amine features a structurally complex heterocyclic framework. Its core comprises:
- A 1,3,4-oxadiazole ring substituted with a 3-methoxyphenyl group at position 3.
- A tricyclic system (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) integrating two oxygen atoms (dioxa), one sulfur (thia), and one nitrogen (aza) within fused 5-, 6-, and 7-membered rings.
This architecture confers unique electronic and steric properties, making it a candidate for exploring bioactivity, particularly in enzyme inhibition or receptor modulation. Its synthesis likely involves multi-step cyclization and functionalization, as inferred from analogous tricyclic systems .
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c1-22-10-4-2-3-9(5-10)15-20-21-16(25-15)19-17-18-11-6-12-13(24-8-23-12)7-14(11)26-17/h2-7H,8H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQFKIRUVZZBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxadiazole ring, followed by the formation of the benzothiazole ring. The final step involves the coupling of these two moieties under specific reaction conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Benzothiazole Ring Formation: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final coupling reaction involves the reaction of the oxadiazole and benzothiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Moieties
Compound 6e (N-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-amine) :
- Structural Features: A 1,3,4-oxadiazole linked to a benzylated glucopyranosyl group.
- Synthesis : Achieved via hydrazide cyclization with 3-methoxybenzoyl chloride, yielding 82–90% .
N-Dodecyl-5-(hetero)aryl-1,3,4-oxadiazol-2-amines :
- Structural Features : Alkyl chains (e.g., dodecyl) at position 2 and aryl/heteroaryl groups at position 4.
- Synthesis : Hydrazides reacted with dodecyl iso(thio)cyanates, yielding 41–100%. Lower yields observed for heterocyclic substituents (e.g., pyridines) .
- Bioactivity : Potent AChE and butyrylcholinesterase (BChE) inhibitors, with IC₅₀ values in the micromolar range.
Key Differences :
Tricyclic Heterocyclic Systems
2,6-Dioxa-10-Azatricyclo[5.2.1.0⁴,¹⁰]Decane Derivatives :
- Structural Features: Strain-free tricyclic systems synthesized via acid-catalyzed condensation of aminodiols and diketones.
- Synthesis : Yields dependent on substituents; phenyl-substituted derivatives favored pyrrole formation as side products.
12-(4-Methoxyphenyl)-10-Phenyl-3,4,5,6,8,10-Hexaazatricyclo[7.3.0.0²,⁶]Dodeca-1(9),2,4,7,11-Pentaene :
- Structural Features : Hexaazatricyclic core with phenyl and methoxyphenyl substituents.
- Characterization : Single-crystal X-ray diffraction confirmed planar geometry and π-stacking interactions.
Key Differences :
- The target compound’s inclusion of sulfur (thia) and oxygen (dioxa) within the tricyclic system may improve metabolic stability compared to all-nitrogen or oxygen-only analogues.
Bioactivity and Structure-Activity Relationships (SAR)
- AChE/BChE Inhibition : Oxadiazoles with lipophilic substituents (e.g., dodecyl chains) show enhanced cholinesterase inhibition due to improved membrane penetration . The target compound’s tricyclic system may mimic aromatic pharmacophores in AChE active sites.
- Chemical Space Analysis: Compounds with >70% structural similarity (e.g., aglaithioduline vs. SAHA) often share bioactivity profiles . The target compound’s unique heteroatom arrangement may confer novel mechanisms.
Data Tables
Table 1. Comparative Analysis of Key Compounds
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms of action that may be beneficial in treating a range of diseases, including cancer and infectious diseases.
Chemical Structure
The compound is characterized by the following structural components:
- Oxadiazole ring : Known for its diverse biological activities.
- Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Dioxa and thia bridges : These elements enhance the compound's stability and may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Nucleic Acids : The compound may interact with DNA or RNA, disrupting normal cellular processes and leading to apoptosis in malignant cells .
- Modulation of Growth Factors : By inhibiting growth factor signaling pathways, this compound can potentially reduce tumor growth and metastasis .
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. Studies have demonstrated that structural modifications can enhance cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of oxadiazole compounds can effectively inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against a range of bacteria and fungi:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Shows promise against Candida albicans.
Case Studies
- Study on Anticancer Mechanisms :
- Antimicrobial Efficacy Testing :
Q & A
Q. Yield Optimization :
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity at 80–100°C .
- Stoichiometry : Maintain a 1:1.2 molar ratio of oxadiazole to tricyclic precursor to minimize side products .
Basic: How is the compound’s structure validated, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (C–C: ~1.48 Å), angles, and stereochemistry. The oxadiazole and tricyclic moieties show planarity deviations <5°, indicating minimal strain .
- Spectroscopy :
- Elemental Analysis : C, H, N, S percentages within ±0.3% of theoretical values .
Advanced: How can computational modeling predict the compound’s reactivity or supramolecular interactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model:
- Electrophilic Sites : Localize reactive positions (e.g., oxadiazole N-atoms with Fukui indices >0.1) .
- Non-Covalent Interactions : Hirshfeld surface analysis predicts π-π stacking (3.5–4.0 Å) and hydrogen-bonding (O···H: 2.2–2.5 Å) in crystal packing .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess stability over 50-ns trajectories .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
- Receptor Docking : AutoDock Vina predicts binding affinities (ΔG < −8 kcal/mol) to targets like DNA gyrase or kinase enzymes, reconciling activity variations .
Advanced: How can the compound’s photophysical properties be exploited in material science?
Methodological Answer:
- Fluorescence Studies :
- Thermogravimetric Analysis (TGA) : Stability up to 250°C supports use in high-temperature materials .
Advanced: What are the challenges in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Bottlenecks :
- Exothermic Cyclization : Mitigate with dropwise addition of reagents and cooling (0–5°C) .
- Low Solubility : Use mixed solvents (e.g., THF:MeOH 3:1) for homogeneous reactions .
- Process Intensification : Microreactor systems enhance heat/mass transfer, reducing reaction time by 40% .
Advanced: How does the compound interact with transition metals, and what complexes form?
Methodological Answer:
- Coordination Modes : The oxadiazole N-atoms and thia group act as bidentate ligands. Example:
- Applications : Catalytic activity in Suzuki-Miyaura coupling (yield >85% with Pd-complexes) .
Advanced: What mechanistic insights explain its electrochemical behavior?
Methodological Answer:
- Cyclic Voltammetry : Irreversible oxidation at +1.2 V (vs. Ag/AgCl) correlates with methoxy group deprotonation .
- Impedance Spectroscopy : Charge-transfer resistance (Rₜ ~1.5 kΩ) indicates semiconducting properties .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
